6-Bromo-1,3-dihydroisobenzofuran-1-ol
Overview
Description
6-Bromo-1,3-dihydroisobenzofuran-1-ol is an organic compound with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol . This compound is a brominated derivative of isobenzofuran, featuring a bromine atom at the 6th position and a hydroxyl group at the 1st position of the isobenzofuran ring. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol typically involves the bromination of 1,3-dihydroisobenzofuran-1-ol. This can be achieved through the reaction of 1,3-dihydroisobenzofuran-1-ol with bromine (Br₂) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,3-dihydroisobenzofuran-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Reactions: Products include de-brominated compounds or alcohols from the reduction of the hydroxyl group.
Scientific Research Applications
6-Bromo-1,3-dihydroisobenzofuran-1-ol has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Material Science: Studied for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-Bromo-1,3-dihydroisobenzofuran-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and hydroxyl group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-dihydroisobenzofuran: A similar compound with the bromine atom at the 4th position instead of the 6th position.
1,3-Dihydroisobenzofuran-1-ol: The non-brominated parent compound.
6-Chloro-1,3-dihydroisobenzofuran-1-ol: A chlorinated analogue with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of both a bromine atom and a hydroxyl group provides a versatile platform for further chemical modifications and functionalization .
Properties
IUPAC Name |
6-bromo-1,3-dihydro-2-benzofuran-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,8,10H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCYHNPLZHWQKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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